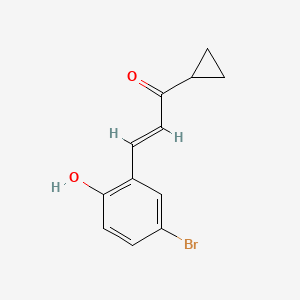
(2E)-3-(5-bromo-2-hydroxyphenyl)-1-cyclopropylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(5-bromo-2-hydroxyphenyl)-1-cyclopropylprop-2-en-1-one: is an organic compound characterized by a cyclopropyl group attached to a propenone moiety, with a bromine and hydroxyl group substituted on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-bromo-2-hydroxyphenyl)-1-cyclopropylprop-2-en-1-one typically involves the following steps:
Bromination: The starting material, 2-hydroxyacetophenone, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-hydroxyacetophenone.
Cyclopropylation: The brominated product is then subjected to cyclopropylation using cyclopropyl bromide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Aldol Condensation: The final step involves an aldol condensation reaction between the cyclopropylated intermediate and an appropriate aldehyde under basic conditions to form the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (2E)-3-(5-bromo-2-hydroxyphenyl)-1-cyclopropylprop-2-en-1-one can undergo oxidation to form a corresponding quinone derivative.
Reduction: The carbonyl group in the propenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to the presence of the bromine and hydroxyl groups.
Medicine:
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-(5-bromo-2-hydroxyphenyl)-1-cyclopropylprop-2-en-1-one involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The cyclopropyl group provides additional steric effects that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2E)-3-(2-hydroxyphenyl)-1-cyclopropylprop-2-en-1-one: Lacks the bromine substitution, which may affect its reactivity and biological activity.
(2E)-3-(5-chloro-2-hydroxyphenyl)-1-cyclopropylprop-2-en-1-one: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness:
- The presence of the bromine atom in (2E)-3-(5-bromo-2-hydroxyphenyl)-1-cyclopropylprop-2-en-1-one imparts unique reactivity and potential biological activity compared to its analogs. The combination of the cyclopropyl group and the brominated phenyl ring makes this compound particularly interesting for further research and development.
Properties
Molecular Formula |
C12H11BrO2 |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-hydroxyphenyl)-1-cyclopropylprop-2-en-1-one |
InChI |
InChI=1S/C12H11BrO2/c13-10-4-6-12(15)9(7-10)3-5-11(14)8-1-2-8/h3-8,15H,1-2H2/b5-3+ |
InChI Key |
FOLISHFUWHPTMG-HWKANZROSA-N |
Isomeric SMILES |
C1CC1C(=O)/C=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1CC1C(=O)C=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10949709.png)
![5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10949713.png)

![N-[4-(Sec-butyl)phenyl]-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide](/img/structure/B10949724.png)
![N-(2,4-difluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10949733.png)
![4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10949735.png)
![2-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949736.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10949741.png)
![{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B10949747.png)
![3,6-dichloro-N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B10949750.png)
![N-{4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B10949755.png)
![ethyl 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10949757.png)
![3-[(Acetyloxy)methyl]-7-[({5-[(4-fluorophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10949764.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10949768.png)
